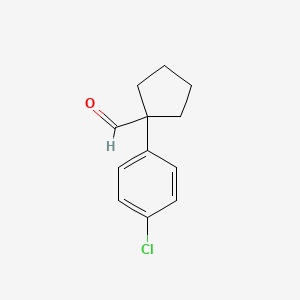
1-(4-Chlorophenyl)-cyclopentanecarbaldehyde
Cat. No. B8570312
M. Wt: 208.68 g/mol
InChI Key: UTOAJPCXCJNPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045486B2
Procedure details


To a stirred solution of 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (318) (19 g, 91.06 mmol) in methanol (250 mL) was added NaBH4 (6.9 g, 182.13 mmol) portion-wise at 0° C. and the reaction mixture was stirred at room temperature for 2 h. After completion of the reaction, the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride (20 mL). The methanol was removed and the residue was diluted with water (100 mL). The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were dried and concentrated. The crude product was purified by silica CombiFlash column (5% ethyl acetate in hexane was used as eluent) to get [1-(4-chlorophenyl)-cyclopentyl]-methanol (319) (13.3 g, 69%) as a colourless oil.



Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH:13]=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:13][OH:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCCC1)C=O
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic parts were dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica CombiFlash column (5% ethyl acetate in hexane was used as eluent)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCCC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
